molecular formula C16H19NO3S B12117283 (2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine

(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine

Cat. No.: B12117283
M. Wt: 305.4 g/mol
InChI Key: AHNKJLFHBVAVDT-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine is an organic compound with the molecular formula C16H19NO3S. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and an amine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine typically involves the reaction of 2-ethoxyaniline with 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine is used in a variety of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethoxy and ethyl groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)[(4-ethylphenyl)sulfonyl]amine
  • (2-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amine
  • (2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]methane

Uniqueness

(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine is unique due to the presence of both ethoxy and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4-ethylbenzenesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-3-13-9-11-14(12-10-13)21(18,19)17-15-7-5-6-8-16(15)20-4-2/h5-12,17H,3-4H2,1-2H3

InChI Key

AHNKJLFHBVAVDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OCC

Origin of Product

United States

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